molecular formula C17H17N3O3 B5612365 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Katalognummer: B5612365
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: KIFAXQBBSLGERQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a partially saturated quinazolinone core. The molecule includes a methoxy group at the 3-position of the benzamide ring and a methyl substituent at the 7-position of the tetrahydroquinazolinone scaffold. This structure is associated with kinase inhibitory activity, particularly targeting enzymes like Polo-like kinase 1 (PLK1) and anaplastic lymphoma kinase (ALK) .

Eigenschaften

IUPAC Name

3-methoxy-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-6-14-13(15(21)7-10)9-18-17(19-14)20-16(22)11-4-3-5-12(8-11)23-2/h3-5,8-10H,6-7H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFAXQBBSLGERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce the corresponding alcohols .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The compound shares a common scaffold with several kinase inhibitors, differing primarily in substituents on the benzamide and tetrahydroquinazolinone moieties. Key analogues include:

Compound Name Substituents (Benzamide/Tetrahydroquinazolinone) Biological Target Selectivity/Potency Notes Reference
BI-2536 3-Methoxy, cyclopentyl, ethyl, methyl PLK1 High selectivity due to cyclopentyl group
(R)-4-((8-Isopropyl-5,7-Dimethyl-6-Oxo-5,6,7,8-TH-Pteridin-2-yl)Amino)-3-Methoxy-N-(Piperidin-4-yl)Benzamide 3-Methoxy, isopropyl, dimethyl PLK1/BRD4 Dual inhibition; enhanced solubility
4-Methyl-N-{7-[4-(1-Methylethyl)Phenyl]-5-Oxo-5,6,7,8-TH-Quinazolin-2-yl}Benzamide 4-Methyl, isopropylphenyl Undisclosed Improved pharmacokinetics
3-Methoxy-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide Pyridinyl-thiadiazole substitution Antimicrobial Broad-spectrum activity
Key Observations:
  • Methoxy Group : The 3-methoxy group on the benzamide ring is conserved across multiple analogues (e.g., BI-2536, Compound 7 ), suggesting its role in hydrogen bonding with kinase active sites .
  • Tetrahydroquinazolinone Substituents: 7-Methyl Group: Present in the target compound, this substituent may reduce steric hindrance compared to bulkier groups (e.g., isopropyl in BI-2536) but could lower selectivity . Alkyl/Aryl Modifications: Cyclopentyl (BI-2536) and isopropyl (Compound 8 ) groups enhance kinase selectivity by filling hydrophobic pockets.
  • Piperidine/Piperidinyl Additions : Analogues with piperidinyl groups (e.g., Compound 1 ) exhibit improved cell permeability and bioavailability due to increased basicity .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Piperidine-containing analogues (e.g., Compound 1 ) show enhanced aqueous solubility due to ionizable nitrogen atoms.
  • Metabolic Stability : Bulkier substituents (e.g., cyclopentyl in BI-2536) reduce CYP450-mediated metabolism, extending half-life .

Biologische Aktivität

3-Methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antiproliferative, antibacterial, and antioxidative effects, based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be represented as follows:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol

This compound features a methoxy group and a tetrahydroquinazoline moiety that are integral to its biological activity.

Antiproliferative Activity

Research has shown that derivatives of compounds similar to 3-methoxy-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • HEK293 (human embryonic kidney)
  • IC50 Values :
    • The most promising derivatives demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 cell line .
CompoundCell LineIC50 (µM)
Compound 10MCF-71.2
Compound 11HCT1163.7
Compound 12HEK2935.3

These findings indicate a selective cytotoxicity towards certain cancer cells, suggesting potential for therapeutic applications.

Antibacterial Activity

In addition to antiproliferative effects, the compound has shown promising antibacterial activity. The presence of methoxy and hydroxy groups enhances the compound's ability to disrupt bacterial membranes.

  • Tested Strains :
    • Gram-positive: Enterococcus faecalis
    • Gram-negative: Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited an MIC of 8 µM against E. faecalis .

Antioxidative Activity

Antioxidative properties are crucial for mitigating oxidative stress in cells. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage.

  • Mechanism :
    • The presence of methoxy groups contributes to the stabilization of free radicals by donating hydrogen atoms .
  • Comparison with Standards :
    • Several tested compounds showed significantly improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene).

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of benzamide compounds to assess their biological activities comprehensively:

  • Study on Benzimidazole Derivatives :
    • A study synthesized N-substituted benzimidazole carboxamides and evaluated their biological activities, finding that hydroxyl and methoxy substitutions significantly enhanced both antioxidant and antiproliferative activities .
  • Mechanistic Insights :
    • Research indicates that the structure of these compounds allows for selective targeting of cancer cells while minimizing toxicity to normal cells, highlighting their potential as therapeutic agents in oncology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.